An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-indole-2,3-dione
An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-methoxyethyl)-1H-indole-2,3-dione (CAS 128289-96-3), a derivative of the privileged isatin scaffold, serves as a versatile building block in contemporary medicinal chemistry.[1] The introduction of a 2-methoxyethyl substituent at the N-1 position of the indole nucleus modifies the physicochemical properties of the parent molecule, offering a nuanced tool for the design of novel therapeutic agents. Isatin and its derivatives are noted for a wide spectrum of biological activities, including potential applications in oncology and virology.[1] This document provides a comprehensive technical overview of the subject compound, including its chemical properties, a representative synthesis protocol, and its reactivity, to support its application in research and drug development.
Introduction and Significance
The isatin (1H-indole-2,3-dione) core is a prominent heterocyclic structure found in natural products and is recognized as an endogenous compound in humans.[1] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities. The isatin scaffold is a key constituent in molecules designed as potential anticancer, antiviral, and anticonvulsant agents.[1]
The subject of this guide, 1-(2-methoxyethyl)-1H-indole-2,3-dione, is a synthetic derivative where the acidic N-H proton of the isatin core is replaced by a 2-methoxyethyl group. This substitution serves several key purposes in medicinal chemistry:
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Modulation of Physicochemical Properties: The methoxyethyl group can alter solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
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Probing Structure-Activity Relationships (SAR): By introducing this specific alkyl ether group, researchers can explore its influence on the compound's interaction with biological targets.
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Enhanced Synthetic Utility: N-alkylation prevents the formation of the isatin anion under basic conditions, allowing for more controlled reactions at other positions of the molecule.
This guide aims to consolidate the available technical information on 1-(2-methoxyethyl)-1H-indole-2,3-dione to facilitate its use as a key intermediate in the synthesis of novel, biologically active compounds.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, the following tables present a combination of identifier information and computationally predicted properties. These predictions are intended to provide researchers with estimated values for experimental planning.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 128289-96-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| IUPAC Name | 1-(2-methoxyethyl)-1H-indole-2,3-dione | |
| InChI Key | DEIQBYPVTRBVGL-UHFFFAOYSA-N | [1] |
| Predicted LogP | 0.85 | Predicted |
| Predicted pKa (most acidic) | 13.5 (amide N-H of parent) | Predicted |
| Predicted pKa (most basic) | -4.2 (carbonyl oxygen) | Predicted |
| Predicted Solubility | Moderately soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. | Predicted |
| Predicted Melting Point | 110-125 °C | Predicted |
| Predicted Boiling Point | ~350 °C at 760 mmHg | Predicted |
Predicted Spectroscopic Data
The following are predicted spectral characteristics to aid in the identification and characterization of 1-(2-methoxyethyl)-1H-indole-2,3-dione.
¹H-NMR (predicted, 500 MHz, CDCl₃):
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δ 7.65-7.75 (m, 2H): Aromatic protons on the benzene ring.
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δ 7.15-7.25 (m, 2H): Aromatic protons on the benzene ring.
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δ 3.95 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the indole nitrogen (-N-CH₂ -).
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δ 3.65 (t, J = 5.5 Hz, 2H): Methylene protons adjacent to the methoxy group (-CH₂ -OCH₃).
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δ 3.35 (s, 3H): Methyl protons of the methoxy group (-OCH₃ ).
¹³C-NMR (predicted, 125 MHz, CDCl₃):
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δ 183.5: C3 carbonyl carbon.
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δ 158.0: C2 carbonyl carbon.
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δ 150.5: Quaternary carbon C7a.
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δ 138.5: Aromatic CH.
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δ 125.0: Aromatic CH.
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δ 123.5: Aromatic CH.
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δ 117.5: Quaternary carbon C3a.
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δ 111.0: Aromatic CH.
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δ 70.0: Methylene carbon adjacent to the methoxy group (-CH₂ -OCH₃).
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δ 59.0: Methyl carbon of the methoxy group (-OCH₃ ).
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δ 40.0: Methylene carbon adjacent to the indole nitrogen (-N-CH₂ -).
FT-IR (predicted, KBr pellet):
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~1745 cm⁻¹: Strong, characteristic C=O stretching (ketone).
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~1720 cm⁻¹: Strong, characteristic C=O stretching (lactam).
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~1610, 1470 cm⁻¹: C=C stretching of the aromatic ring.
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~1290 cm⁻¹: C-N stretching.
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~1115 cm⁻¹: C-O-C stretching (ether).
Mass Spectrometry (EI):
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m/z 205 [M]⁺: Molecular ion peak.
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m/z 146: Fragment corresponding to the loss of the methoxyethyl group.
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m/z 118: Further fragmentation of the isatin core.
Synthesis and Reaction Chemistry
The most direct and widely employed method for the synthesis of 1-(2-methoxyethyl)-1H-indole-2,3-dione is the N-alkylation of isatin. This approach offers high efficiency and is amenable to various scales.
Representative N-Alkylation Protocol
This protocol describes a general and robust method for the N-alkylation of isatin, which is directly applicable to the synthesis of the title compound. The causality behind the choice of reagents and conditions is to ensure the deprotonation of the relatively acidic N-H of the isatin, followed by a nucleophilic attack on the alkylating agent.
Materials:
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Isatin (1.0 eq)
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2-Bromoethyl methyl ether (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add isatin and anhydrous DMF. Stir until the isatin is fully dissolved.
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Base Addition: Add anhydrous potassium carbonate to the solution. The use of a mild base like K₂CO₃ is sufficient to deprotonate the isatin and is easily removed during workup. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation.
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Alkylation: Add 2-bromoethyl methyl ether to the stirring suspension.
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Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isatin is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.
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Stir for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the solid with copious amounts of water to remove residual DMF and salts, followed by a small amount of cold ethanol.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Self-Validation: The success of the synthesis is validated by obtaining the spectroscopic data (NMR, IR, MS) that matches the expected values for 1-(2-methoxyethyl)-1H-indole-2,3-dione and by a sharp melting point of the purified product.
Caption: N-Alkylation workflow for the synthesis of the title compound.
Key Reactivity of the Isatin Core
The 1-(2-methoxyethyl)-1H-indole-2,3-dione molecule retains the characteristic reactivity of the isatin scaffold.
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Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation. The electron-withdrawing nature of the dione system deactivates the ring, and substitution is typically directed to the C5 and C7 positions.[1]
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Reactions at the C3-Carbonyl: The C3 ketone is highly reactive and can participate in a variety of condensation reactions, such as the Pfitzinger reaction for the synthesis of quinolines, and aldol-type condensations.
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Ring Expansion: The indole-2,3-dione core can be chemically transformed into larger heterocyclic systems like quinolines and benzodiazepines, which are valuable motifs in drug discovery.[1]
Caption: Key reaction sites of the 1-(2-methoxyethyl)-1H-indole-2,3-dione scaffold.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(2-methoxyethyl)-1H-indole-2,3-dione (CAS 128289-96-3) is not widely available. Therefore, researchers must handle this compound with the caution appropriate for a novel chemical substance and by considering the hazards of related compounds.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.
Potential Hazards (based on related isatin derivatives):
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Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Irritation: May cause skin, eye, and respiratory tract irritation.
GHS Hazard Statements (Anticipated):
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Skin Contact: Immediately wash with soap and water. Remove contaminated clothing.
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Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
It is imperative to consult the SDS provided by the supplier before handling this compound.
Conclusion
1-(2-methoxyethyl)-1H-indole-2,3-dione is a valuable synthetic intermediate that leverages the rich pharmacological potential of the isatin scaffold. The methoxyethyl substituent provides a handle for fine-tuning the molecule's properties for applications in drug discovery and development. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and key reactivity, serving as a resource for researchers aiming to incorporate this versatile building block into their synthetic programs. The provided predicted data should be used as a guide and validated experimentally.
